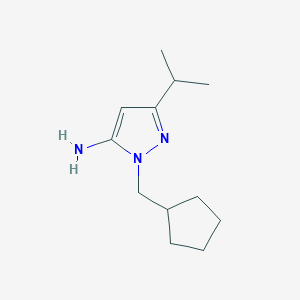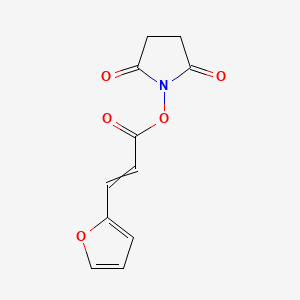
(Z)-methyl 2-acetamido-3-iodobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (Z)-2-acetamido-3-iodobut-2-enoate is an organic compound characterized by the presence of an iodine atom, an acetamido group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-acetamido-3-iodobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acrylate, acetamide, and iodine.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the (Z)-isomer.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of methyl (Z)-2-acetamido-3-iodobut-2-enoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
Methyl (Z)-2-acetamido-3-iodobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of halogenated derivatives.
科学研究应用
Methyl (Z)-2-acetamido-3-iodobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (Z)-2-acetamido-3-iodobut-2-enoate involves its interaction with specific molecular targets and pathways. The iodine atom and acetamido group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Methyl (E)-2-acetamido-3-iodobut-2-enoate: The (E)-isomer of the compound, which has different spatial arrangement and reactivity.
Methyl 2-acetamido-3-bromobut-2-enoate: A similar compound with a bromine atom instead of iodine.
Methyl 2-acetamido-3-chlorobut-2-enoate: A similar compound with a chlorine atom instead of iodine.
Uniqueness
Methyl (Z)-2-acetamido-3-iodobut-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The (Z)-isomer also has specific spatial characteristics that influence its interactions and applications.
属性
分子式 |
C7H10INO3 |
|---|---|
分子量 |
283.06 g/mol |
IUPAC 名称 |
methyl 2-acetamido-3-iodobut-2-enoate |
InChI |
InChI=1S/C7H10INO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10) |
InChI 键 |
KRFJBCWWXKPQGL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=O)OC)NC(=O)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)

![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B13872062.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)
![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)



![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)


